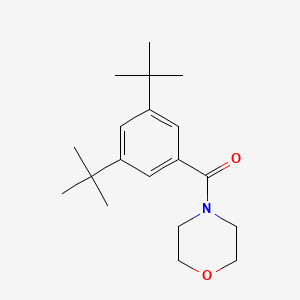
1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine, also known as FMP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. FMP belongs to the class of piperazine derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine is not yet fully understood. However, it is believed to act on various molecular targets in the body, including the serotonin receptor, dopamine receptor, and adenosine receptor. 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects in the body. The compound has been shown to modulate the levels of certain neurotransmitters, such as serotonin and dopamine, which play a crucial role in the regulation of mood and behavior. 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its high potency and selectivity towards specific molecular targets. This makes it an ideal candidate for studying the mechanisms of various diseases and developing new therapies. However, one of the limitations of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine. One of the most promising areas of research is the development of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine-based therapies for the treatment of cancer. 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has shown potent anti-cancer activity in preclinical studies, and further research is underway to explore its potential as a cancer therapy. Other future directions include the development of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine-based therapies for the treatment of neurological disorders and inflammatory diseases.
Conclusion:
In conclusion, 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine is a synthetic compound that has shown promising results in scientific research for the treatment of various diseases. The compound has been extensively studied for its pharmacological properties, and further research is underway to explore its therapeutic potential. 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has several advantages in lab experiments, including its high potency and selectivity towards specific molecular targets. However, there are also limitations to its use, such as its low solubility in water. Overall, 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine represents a promising area of research for the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing 1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine is the reaction of 4-methoxybenzoyl chloride with 1-(2-furylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to obtain a high yield of the product.
Scientific Research Applications
1-(2-furylmethyl)-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is underway to explore its therapeutic potential.
properties
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-6-4-14(5-7-15)17(20)19-10-8-18(9-11-19)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJZDIFPZAGDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Furan-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)
![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)
![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)

![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)